5,6,7,8-Tetrahydroisoquinolin-1-amine
Overview
Description
5,6,7,8-Tetrahydroisoquinoline is also referred to as Bz-tetrahydroisoquinoline . It has been used in the total synthesis of (±)-desoxycodeine-D and in the synthesis of 7,8-dihydroisoquinolin-5 (6 H)-one .
Synthesis Analysis
Tetrahydroisoquinoline is derived from isoquinoline by hydrogenation . It can be synthesized using a multicomponent reaction (MCR) comprising of 1-alkylpiperidin-4-one .Molecular Structure Analysis
The molecular formula of 5,6,7,8-Tetrahydroisoquinolin-1-amine is C9H12N2 . The average mass is 133.190 Da and the monoisotopic mass is 133.089142 Da .Chemical Reactions Analysis
As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids. It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .Scientific Research Applications
Endogenous Presence and Parkinsonism
- Endogenous Amine in Brain: 5,6,7,8-Tetrahydroisoquinoline derivatives, like 1,2,3,4-tetrahydroisoquinoline, have been identified as endogenous amines in rat and human brains. They are of interest due to their potential link to Parkinson's disease and parkinsonism (Kohno et al., 1986); (Niwa et al., 1991).
Chemical Synthesis and Applications
- Synthesis of Alkaloids: Tetrahydroisoquinoline alkaloids, closely related to 5,6,7,8-Tetrahydroisoquinolin-1-amine, have been synthesized through various chemical processes, including anodic cyanation and reductive decyanation. These methods are crucial in the preparation of natural product analogs and pharmaceutical compounds (Louafi et al., 2010).
- Redox Annulations: Redox-neutral annulation methods involving amines like 1,2,3,4-tetrahydroisoquinoline have been developed to create complex organic compounds, which are important in various fields of medicinal chemistry and drug design (Zhu et al., 2018); (Paul et al., 2019).
- Synthesis of Isoquinolines and Related Compounds: Various synthetic methods have been developed to create tetrahydroisoquinoline frameworks, which are foundational structures in numerous bioactive compounds and pharmaceuticals (Marae et al., 2021).
Mechanism of Action
Target of Action
5,6,7,8-Tetrahydroisoquinolin-1-amine is a synthetic compound that has been studied for its potential as an anticancer and antioxidant agent . It has been found to inhibit the enzymes Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) . DHFR is involved in the synthesis of tetrahydrofolate, a critical cofactor in the synthesis of nucleotides, while CDK2 is a key regulator of the cell cycle .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can bind to the active site of DHFR, preventing the enzyme from converting dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis . Similarly, it can bind to CDK2, disrupting the normal progression of the cell cycle .
Biochemical Pathways
By inhibiting DHFR, the compound disrupts the folate pathway, leading to a decrease in the production of nucleotides necessary for DNA replication . The inhibition of CDK2 disrupts the cell cycle, particularly the transition from the G1 phase to the S phase, where DNA replication occurs .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely influence its bioavailability and efficacy .
Result of Action
The inhibition of DHFR and CDK2 by this compound can lead to cell cycle arrest and apoptosis in cancer cells . For instance, one study found that a similar compound caused cell cycle arrest at the G2/M phase in A549 lung cancer cells and at the S phase in MCF7 breast cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other compounds or drugs, and the specific characteristics of the target cells . .
Safety and Hazards
Future Directions
While specific future directions for 5,6,7,8-Tetrahydroisoquinolin-1-amine are not mentioned in the search results, it’s clear that the tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity .
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydroisoquinolin-1-amine plays a significant role in biochemical reactions. It interacts with enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), exhibiting inhibitory effects . These interactions are crucial as they can influence the regulation of cell cycle and folate metabolism. The compound’s ability to inhibit these enzymes suggests its potential as an anticancer agent .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits DHFR and CDK2 by binding to their active sites, preventing their normal function . This inhibition leads to disruptions in folate metabolism and cell cycle progression, ultimately resulting in cell death. Additionally, the compound can modulate gene expression, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth and improving survival rates . At higher doses, toxic or adverse effects may occur, including damage to healthy tissues and organs . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate folate metabolism and cell cycle progression . The compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthesis . Understanding these pathways is crucial for developing targeted therapies using this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, highlighting the importance of studying its transport mechanisms .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . This localization is essential for its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRNCZBYTWGXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579027 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75704-51-7 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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